3-(Piperazin-1-yl)benzene-1-sulfonylfluoridehydrochloride
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Overview
Description
3-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride is a chemical compound that features a piperazine ring attached to a benzene sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride typically involves the reaction of piperazine with benzene sulfonyl fluoride under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, and bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Nucleophilic substitution: Substituted derivatives of the original compound.
Oxidation: Oxidized forms of the compound, potentially with altered functional groups.
Reduction: Reduced forms of the compound, often with changes in oxidation state.
Hydrolysis: Sulfonic acid derivatives.
Scientific Research Applications
3-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is employed in studies investigating enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, potentially inhibiting their activity. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This dual functionality allows the compound to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine ring but is attached to a benzothiazole moiety.
3-(piperazin-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl fluoride.
N-(piperazin-1-yl)benzamide: Contains a piperazine ring attached to a benzamide group.
Uniqueness
3-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential for covalent modification of biomolecules. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and receptor modulators.
Properties
CAS No. |
2866308-88-3 |
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Molecular Formula |
C10H14ClFN2O2S |
Molecular Weight |
280.75 g/mol |
IUPAC Name |
3-piperazin-1-ylbenzenesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C10H13FN2O2S.ClH/c11-16(14,15)10-3-1-2-9(8-10)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H |
InChI Key |
CBOAPZHXSUBUQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)S(=O)(=O)F.Cl |
Origin of Product |
United States |
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